2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-

Physicochemical profiling Drug-likeness prediction Permeability optimization

2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- (CAS 653604-30-9, PubChem CID is a bifunctional aryl Weinreb amide bearing a cyano substituent at the naphthalene 6-position. With molecular formula C₁₄H₁₂N₂O₂ and exact mass 240.0899 Da, it possesses zero hydrogen bond donors and three hydrogen bond acceptors, conferring a computed XLogP3 of 2.4 and topological polar surface area (TPSA) of 53.3 Ų.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 653604-30-9
Cat. No. B12531184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl-
CAS653604-30-9
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC2=C(C=C1)C=C(C=C2)C#N)OC
InChIInChI=1S/C14H12N2O2/c1-16(18-2)14(17)13-6-5-11-7-10(9-15)3-4-12(11)8-13/h3-8H,1-2H3
InChIKeyFVHLKPQIPJRIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyano-N-methoxy-N-methyl-2-naphthamide (CAS 653604-30-9): Core Identity and Procurement-Relevant Profile


2-Naphthalenecarboxamide, 6-cyano-N-methoxy-N-methyl- (CAS 653604-30-9, PubChem CID 11299436) is a bifunctional aryl Weinreb amide bearing a cyano substituent at the naphthalene 6-position. With molecular formula C₁₄H₁₂N₂O₂ and exact mass 240.0899 Da, it possesses zero hydrogen bond donors and three hydrogen bond acceptors, conferring a computed XLogP3 of 2.4 and topological polar surface area (TPSA) of 53.3 Ų [1]. The compound serves as a key synthetic intermediate wherein the Weinreb amide moiety enables controlled nucleophilic addition while the 6-cyano group provides a second reactive handle for orthogonal transformations or target engagement [2]. This dual functionality distinguishes it from mono-functional naphthalene Weinreb amides and positions it uniquely in medicinal chemistry building block libraries.

Why the 6-Cyano Substituent on the Naphthalene Weinreb Amide Scaffold Cannot Be Overlooked in Procurement Decisions for 653604-30-9


Generic substitution of 6-cyano-N-methoxy-N-methyl-2-naphthamide with the unsubstituted N-methoxy-N-methylnaphthalene-2-carboxamide (CAS 113443-62-2) or with 6-cyano-2-naphthoic acid (CAS 5159-60-4) introduces critical deficiencies in both synthetic utility and physicochemical profile. The des-cyano analog lacks the nitrile group, reducing hydrogen bond acceptor count from three to one, dropping TPSA below 30 Ų, and eliminating the electron-withdrawing effect that modulates the Weinreb amide's reactivity toward organometallic reagents [1][2]. Conversely, the carboxylic acid precursor cannot serve as a Weinreb amide, entirely losing the controlled ketone/aldehyde formation capability. The precise combination of both functional groups on the naphthalene scaffold is essential for chemoselective Grignard addition at the Weinreb carbonyl while the nitrile remains intact, enabling subsequent transformations that simpler analogs cannot support [3].

Quantitative Differentiation Evidence for 6-Cyano-N-methoxy-N-methyl-2-naphthamide (CAS 653604-30-9) Relative to Structural Analogs


Hydrogen Bond Acceptor Count and Topological Polar Surface Area: 6-Cyano vs. Des-Cyano Naphthalene Weinreb Amide

The 6-cyano substituent elevates the hydrogen bond acceptor (HBA) count from 1 (for N-methoxy-N-methylnaphthalene-2-carboxamide, CAS 113443-62-2) to 3, and increases the topological polar surface area (TPSA) by approximately 30 Ų (from <30 Ų to 53.3 Ų). This shift has direct implications for oral bioavailability prediction according to Lipinski and Veber rules [1][2].

Physicochemical profiling Drug-likeness prediction Permeability optimization

Chemoselective Grignard Addition: Weinreb Amide Reactivity with Nitrile Preservation

The compound belongs to a substrate class wherein both cyano and Weinreb amide functionalities coexist on the same aromatic scaffold. Harikrishna et al. (2013) demonstrated that for substrates of this class, Grignard reagents (ArMgBr and RMgBr) add chemoselectively at the Weinreb amide carbonyl with full preservation of the nitrile, affording cyano-ketones in good-to-excellent yields. This chemoselectivity was maintained even with excess Grignard reagent. The 6-cyano-2-naphthyl Weinreb amide has been employed as a reactant in the synthesis of potent, selective 2-naphthamidine inhibitors of urokinase, where the cyano group serves as a precursor for the amidine warhead [1][2].

Synthetic methodology Chemoselectivity Weinreb amide chemistry

Rotatable Bond Count and Conformational Flexibility: Impact on Binding Entropy

The target compound has a rotatable bond count (RBC) of 2, identical to the des-cyano analog N-methoxy-N-methylnaphthalene-2-carboxamide (CAS 113443-62-2, RBC = 3). However, the 6-cyano group introduces a linear, rigid substituent that does not add rotatable bonds, thereby increasing functional complexity without adding conformational entropy penalties. This contrasts with alternative 6-substituted analogs bearing flexible linkers (e.g., 6-ethoxy or 6-alkylamino derivatives), which increase RBC and may reduce binding affinity due to entropic costs [1][2].

Conformational analysis Ligand efficiency Structure-based design

Nitrile as a Bioisostere and Synthetic Handle: Differentiation from 6-H, 6-OMe, and 6-Halo Analogs

The 6-cyano group serves dual roles: as a metabolically stable hydrogen bond acceptor in biological contexts and as a direct precursor to amidine, tetrazole, aminomethyl, and carboxylic acid functionalities. In the urokinase inhibitor program, 6-cyano-2-naphthamidine derivatives displayed IC₅₀ values as low as 3 nM with competitive inhibition (Kᵢ = 1.9 nM), while the 6-ethoxy analog showed reduced potency [1]. The cyano group's linear geometry and electron-withdrawing character (-σₚ = 0.66) also polarize the naphthalene ring, influencing π-stacking interactions and electrophilic aromatic substitution reactivity in ways that 6-H, 6-methoxy (+σₚ = -0.27), and 6-halo analogs cannot replicate [2].

Bioisosteric replacement Medicinal chemistry Parallel synthesis

Optimal Application Scenarios for 6-Cyano-N-methoxy-N-methyl-2-naphthamide (CAS 653604-30-9) Based on Quantitative Differentiation Evidence


Controlled Synthesis of 6-Cyano-2-naphthyl Ketones via Chemoselective Grignard Addition

The Weinreb amide moiety of CAS 653604-30-9 enables the clean, high-yielding conversion to 6-cyano-2-naphthyl ketones upon treatment with Grignard reagents. The nitrile remains intact throughout the reaction, as demonstrated by Harikrishna et al. for the broader substrate class [1]. This chemoselectivity is absent when starting from 6-cyano-2-naphthoic acid or its esters, which undergo competing nitrile addition, making the Weinreb amide the only viable entry point to structurally defined cyano-ketone intermediates for downstream amidine or tetrazole formation.

Dual-Handle Building Block for Parallel Synthesis of 2,6-Disubstituted Naphthalene Libraries

With the Weinreb amide at position 2 and the cyano group at position 6, this compound provides two orthogonally addressable functional handles. The Weinreb amide can be elaborated first via organometallic addition to install diverse ketone/aldehyde moieties, after which the nitrile can be converted to amidines, tetrazoles, amines, or carboxylic acids. This sequential, orthogonal reactivity is the basis for its documented use as a reactant in the synthesis of potent, selective 2-naphthamidine urokinase inhibitors [2], and is not achievable with mono-functional analogs such as N-methoxy-N-methylnaphthalene-2-carboxamide (CAS 113443-62-2).

Medicinal Chemistry Lead Optimization Requiring Electron-Withdrawing 6-Substitution on the Naphthalene Core

The strong electron-withdrawing character of the 6-cyano group (Hammett σₚ = +0.66) polarizes the naphthalene π-system, enhancing stacking interactions with electron-rich protein binding pockets and modulating the reactivity of the Weinreb amide toward nucleophiles [3]. This electronic effect has been exploited in the development of CYP11B2 inhibitors where the 6-cyano compound 8 achieved IC₅₀ = 3 nM and Kᵢ = 1.9 nM, demonstrating significantly higher potency than 6-ethoxy or 6-H counterparts [4]. Researchers optimizing naphthalene-based ligands for targets with electron-rich binding sites should prioritize this derivative.

Fragment-Based Drug Design Requiring Low Rotatable Bond Count with High Polar Functionality

With only 2 rotatable bonds, a TPSA of 53.3 Ų, and 3 hydrogen bond acceptors, CAS 653604-30-9 occupies a favorable region of property space for fragment-based screening and lead generation [5]. The cyano group adds polar surface area and hydrogen bonding capacity without introducing conformational flexibility—a rare combination among 6-substituted naphthalene derivatives—making it a more ligand-efficient starting fragment than 6-alkoxy, 6-alkylamino, or 6-amide-substituted alternatives that carry higher rotatable bond counts and entropic penalties.

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